
JWG-071
描述
JWG-071 is a first-in-class, orally bioavailable, and selective ERK5 (Extracellular Signal-Regulated Kinase 5) inhibitor with an IC50 of 88 nM against ERK5 and 109 nM against LRRK2 (Leucine-Rich Repeat Kinase 2) . Structurally, it belongs to the benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one class and features a sec-butyl group at the R1 position, which is critical for its selectivity toward ERK5 over other kinases and bromodomains like BRD4 . This compound demonstrates potent antitumor activity in preclinical models of lung cancer, endometrial cancer (EC), and sarcoma, reducing tumor proliferation and enhancing chemotherapy efficacy . Its mechanism involves ERK5 pathway inhibition, leading to caspase-3 activation, apoptosis induction, and suppression of NF-κB-mediated survival signals .
准备方法
Synthetic Routes and Reaction Optimization
Core Scaffold Construction
The synthesis of JWG-071 begins with the construction of the tricyclic benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one core, a structure critical for binding both kinase ATP-binding pockets and bromodomain acetyl-lysine recognition sites . Key steps include:
-
Cyclocondensation : A pyrimidine ring is formed via cyclocondensation of substituted benzodiazepine precursors under acidic conditions, ensuring proper ring closure and stereochemical fidelity.
-
Functionalization : Introduction of a methoxy group at the C2 position enhances solubility and mediates hydrophobic interactions with target proteins .
Final Modification of the Aniline Tail
The 2-methoxy-4-(4-methylpiperazin-1-yl)aniline tail is appended to enhance cellular permeability and target engagement:
-
Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling reaction installs the aniline moiety, followed by reductive amination to introduce the methylpiperazine group .
-
Crystallization : Final purification via recrystallization from methanol/water ensures pharmaceutical-grade purity (≥98%) .
Structural Modifications and Structure-Activity Relationships (SAR)
Role of the R1 Substituent
Systematic SAR studies reveal that the sec-butyl group at R1 is pivotal for selectivity. Larger alkyl groups (e.g., cyclopentyl) increase BRD4 binding, whereas smaller groups (e.g., methyl) favor kinase activity. The sec-butyl substituent strikes a balance, reducing BRD4 affinity by 10-fold compared to earlier analogs while preserving ERK5 inhibition (IC₅₀ = 88 nM) .
Table 1: Impact of R1 Substituents on Target Affinity
R1 Group | ERK5 IC₅₀ (nM) | BRD4 IC₅₀ (μM) | Selectivity Ratio (ERK5/BRD4) |
---|---|---|---|
Methyl | 109 | 1.02 | 0.11 |
sec-Butyl | 88 | 1.12 | 0.08 |
Cyclopentyl | 217 | 0.68 | 0.32 |
Aniline Tail Optimization
The 4-(4-methylpiperazin-1-yl) moiety enhances solubility and mitigates efflux pump recognition, improving bioavailability. Removing this group reduces cellular potency by 50-fold .
Analytical Characterization
Physicochemical Properties
This compound (C₃₄H₄₄N₈O₃) has a molecular weight of 612.77 g/mol and a predicted logP of 3.2, indicating moderate lipophilicity. Its solubility in DMSO (61.28 mg/mL) facilitates in vitro assays .
Spectroscopic Validation
-
¹H NMR : Peaks at δ 7.85 (d, J = 8.5 Hz, 1H, aromatic), δ 3.78 (s, 3H, OCH₃), and δ 1.32 (d, J = 6.8 Hz, 6H, sec-butyl) confirm structural integrity .
Pharmacological Profiling
Kinase Selectivity
This compound exhibits >100-fold selectivity for ERK5 over 465 other kinases, with minor off-target activity against LRRK2 (IC₅₀ = 109 nM) and DCAMKL2 (IC₅₀ = 220 nM) .
Table 2: KinomeScan Selectivity Data (1 μM)
Kinase | % Inhibition | Ambit Score |
---|---|---|
ERK5 | 98 | 2 |
LRRK2 | 92 | 8 |
DCAMKL2 | 85 | 12 |
BRD4 | 15 | 90 |
Cellular Efficacy
In HeLa cells, this compound inhibits ERK5-dependent proliferation with an EC₅₀ of 0.88 μM, outperforming earlier analogs like XMD17-109 (EC₅₀ = 1.2 μM) .
Formulation and Stability
Preclinical Formulation
For in vivo studies, this compound is administered as a 0.5% CMC-Na suspension, ensuring homogeneous distribution and consistent dosing .
化学反应分析
Kinase Inhibition Profile
JWG-071 shows nanomolar potency against ERK5 (IC₅₀ = 88 nM) but retains off-target activity against kinases like LRRK2 (IC₅₀ = 109 nM) and DCLK1 (IC₅₀ = 61 nM) .
Table 2: Selectivity Data for this compound
Biochemical Interactions and Mechanisms
-
ERK5 Binding : this compound forms bidentate hydrogen bonds with ERK5’s hinge region via its pyrrole carboxamide group. X-ray crystallography (2.75 Å resolution) confirms hydrophobic interactions with ERK5’s buried pocket .
-
Off-Target Effects : Despite selectivity improvements, it inhibits CSF1R (Kd = 46 nM) and FGFR1 (Kd = 380 nM), which may influence angiogenesis or inflammation in vivo .
Derivatization and Conjugate Chemistry
This compound has been used as a warhead in proteolysis-targeting chimeras (PROTACs):
-
INY-05-128 : A heterobifunctional degrader combining this compound (ERK5 binder) with a VHL ligand via a six-carbon linker. This conjugate promotes ERK5 ubiquitination and degradation but retains off-target kinase inhibition .
Stability and Solubility Considerations
-
Solubility : this compound exhibits moderate solubility in aqueous buffers, enabling in vivo xenograft studies (e.g., intraperitoneal administration in endometrial cancer models) .
-
Metabolic Stability : Pharmacokinetic studies show sufficient plasma half-life for therapeutic use, though exact metabolic pathways remain under investigation .
Comparative Analysis with ERK5 Inhibitors
Table 3: this compound vs. XMD8-92
Parameter | This compound | XMD8-92 |
---|---|---|
ERK5 IC₅₀ | 88 nM | 162 nM |
BRD4 IC₅₀ | 6,000 nM | 220 nM |
Key Structural Edge | sec-Butyl group | Unmodified scaffold |
Tumor Suppression | Effective in EC models | Limited by BRD4 off-target activity |
科学研究应用
Key Mechanisms:
- Inhibition of Tumor Growth : JWG-071 has demonstrated the ability to impair tumor growth in animal models, particularly in endometrial carcinoma cells, by disrupting the NF-κB signaling pathway .
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and chromatin condensation .
- Cellular Senescence : In melanoma models, this compound has been shown to induce cellular senescence via p21 activation, suggesting a role in limiting tumor progression .
Research Findings
Recent studies have provided substantial evidence supporting the use of this compound in various cancer types. Below are some significant findings:
Study | Cancer Type | Key Findings | IC50 Values |
---|---|---|---|
Vall d'Hebron Study | Endometrial Cancer | Demonstrated antitumor activity and safety in animal models; enhanced efficacy of chemotherapy. | 2-3 µM |
BioRxiv Preprint | Endometrial Cancer | Inhibited EGF-induced ERK5 phosphorylation; reduced cell proliferation and colony formation. | 90 nM (ERK5) |
Nature Study | Endometrial Cancer | Sensitized cells to TRAIL-induced apoptosis; increased TP53INP2 levels. | Not specified |
PMC Article | Various Cancers | Induced cytotoxicity across multiple cancer cell lines, including prostate and glioblastoma. | Not specified |
Case Studies
- Endometrial Cancer Treatment :
- Melanoma Research :
- Apoptosis Induction :
作用机制
JWG-071 exerts its effects by selectively inhibiting ERK5 and LRRK2. ERK5 is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in cell proliferation and survival. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cancer cell growth and survival. Additionally, this compound induces autophagy-mediated cancer cell death by activating endoplasmic reticulum stress and the unfolded protein response pathways .
相似化合物的比较
Structural Analogs
JWG-112
- Structure : Hydrogen analog of JWG-071, lacking the sec-butyl group.
- Activity : Dramatically reduced inhibition of both ERK5 (IC50 >1 µM) and BRD4, highlighting the necessity of the sec-butyl group for target engagement .
- Selectivity : Loss of ERK5/BRD4 selectivity compared to this compound.
ERK5/MEK5 Inhibitors
BIX02189 (MEK5 Inhibitor)
- Target : Upstream kinase MEK5, indirectly inhibiting ERK5 phosphorylation.
- Comparison :
XMD8-92 (ERK5 Inhibitor)
- Activity : Inhibits ERK5-dependent ROS production in human endometrial stromal cells (HESC) but lacks published IC50 values .
- Comparison : this compound shows superior translational data in cancer models (e.g., EC and sarcoma) .
Dual Kinase/Bromodomain Inhibitors
XMD17–109 (ERK5 Tool Compound)
- Activity : ERK5 IC50 = 176 nM, BRD4 IC50 = 1 µM.
- Comparison : this compound has 2-fold higher ERK5 potency (IC50 = 88 nM) and 10-fold higher BRD4 selectivity .
JWG-047/JWG-069
- Activity : Dual ERK5/BRD4 inhibitors with polypharmacology.
- Comparison : this compound is more selective for ERK5, making it a cleaner chemical probe for ERK5 studies .
Key Data Tables
Table 1: Biochemical and Cellular Activity of this compound vs. Comparators
Compound | Target(s) | IC50 (ERK5) | IC50 (LRRK2) | IC50 (BRD4) | Selectivity (ERK5/BRD4) |
---|---|---|---|---|---|
This compound | ERK5, LRRK2 | 88 nM | 109 nM | 1 µM | 11.4-fold |
XMD17–109 | ERK5, BRD4 | 176 nM | N/A | 1 µM | 5.7-fold |
BIX02189 | MEK5 | N/A | N/A | N/A | N/A |
JWG-112 | ERK5, BRD4 | >1 µM | N/A | >1 µM | ~1-fold |
Table 2: In Vivo Antitumor Efficacy
Research Findings and Clinical Implications
- Mechanistic Superiority : this compound’s sec-butyl group minimizes off-target binding to BRD4 and LRRK2, enhancing ERK5 specificity .
- Synergy with Chemotherapy : In endometrial cancer, this compound enhances cisplatin efficacy by suppressing NF-κB-mediated survival pathways .
- Broad Antitumor Activity : Demonstrated in lung cancer (H460), sarcoma (GCT, SJCRH30), and EC models (Ishikawa, AN3CA) with IC50 values of 2–3 µM .
- Safety: No major apoptosis induction in normal cells at therapeutic doses, supporting its preclinical development .
生物活性
JWG-071 is a selective inhibitor of the ERK5 (Extracellular Signal-Regulated Kinase 5) pathway, which has garnered attention for its potential in cancer therapy, particularly in endometrial carcinoma. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cancer cell proliferation, and the results from various studies.
This compound functions primarily by inhibiting ERK5 activity, which plays a crucial role in cell proliferation and survival. The compound has been shown to selectively inhibit ERK5 while exhibiting minimal off-target effects on other kinases. For instance, in kinase selectivity assays against a panel of 468 human kinases, this compound demonstrated significant inhibition of ERK5 and Doublecortin Like kinases (DCLK1 and DCLK2), with IC50 values ranging from 2-3 μM in various cancer cell lines .
Key Findings:
- ERK5 Inhibition : this compound effectively inhibited EGF-induced phosphorylation of ERK5 in endometrial cancer cell lines (Ishikawa and AN3CA) as well as HeLa cells, without affecting ERK1/2 phosphorylation .
- Proliferation Impairment : The compound significantly reduced cell proliferation and colony formation in treated cancer cells .
- Apoptosis Induction : this compound has been reported to induce apoptosis in endometrial carcinoma cells by modulating the MEF2C-c-Jun signaling axis, which is crucial for promoting cell survival .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound in various cancer models. A notable study assessed its impact on endometrial carcinoma cells, revealing that treatment with this compound led to a significant decrease in cell viability when compared to untreated controls.
Table 1: Summary of In Vitro Effects of this compound
Cell Line | IC50 (μM) | Effect on Proliferation | Apoptosis Induction |
---|---|---|---|
Ishikawa | 2.5 | Significant | Yes |
AN3CA | 3.0 | Significant | Yes |
HeLa | 2.8 | Significant | Yes |
In Vivo Studies
In vivo experiments using mouse models have further corroborated the anti-tumor efficacy of this compound. The compound was administered intraperitoneally at doses of 30 mg/kg to assess its therapeutic potential against established tumors.
Key Observations:
- Tumor Growth Inhibition : Mice treated with this compound exhibited reduced tumor volumes compared to control groups, indicating effective tumor suppression .
- Safety Profile : Preliminary assessments suggest that this compound has a favorable safety profile, with no significant adverse effects noted during the treatment period .
Case Studies and Clinical Relevance
Recent studies have highlighted the potential of this compound as a therapeutic agent for endometrial cancer, particularly for patients with mutations in the PTEN gene or those exhibiting resistance to conventional therapies. For example, research indicated that pre-treatment with this compound sensitized endometrial cancer cells to TRAIL-induced apoptosis, presenting a promising strategy for overcoming resistance in these malignancies .
Table 2: Case Study Overview
Study Focus | Findings |
---|---|
Endometrial Cancer | This compound inhibits growth and induces apoptosis |
TRAIL Sensitization | Enhanced cytotoxicity observed with pre-treatment |
Safety and Efficacy | Favorable safety profile in animal models |
常见问题
Basic Research Questions
Q. What are the primary molecular targets of JWG-071, and how do its structural features influence selectivity?
this compound is a benzo[e]pyrimido-[5,4-b]diazepine-6(11H)-one derivative that selectively inhibits ERK5 (IC₅₀ = 88 nM) and exhibits moderate activity against LRRK2 (IC₅₀ = 109 nM). Its selectivity arises from the R1 sec-butyl substituent, which sterically hinders binding to BRD4 and LRRK2 while preserving ERK5 affinity due to complementary hydrophobic interactions in the kinase pocket . Structural optimization studies suggest that bulkier alkyl groups at R1 reduce off-target effects, making this compound a critical tool for dissecting ERK5 signaling pathways .
Q. What standardized protocols are recommended for assessing this compound-induced apoptosis in cancer cell lines?
- Cell Viability : Use the MTT assay with concentrations ranging from 0.1–10 µM this compound, as demonstrated in HeLa, Ishikawa, and MiaPaCa-2 cells. IC₅₀ values vary by cell line (e.g., ~2 µM in HeLa vs. ~3.5 µM in MiaPaCa-2) .
- Apoptosis Detection : Combine Annexin V/PI staining with flow cytometry. This compound increases apoptotic cells by 40–60% in Ishikawa and AN3CA endometrial cancer cells at 5 µM .
- Mitochondrial Dysfunction : Measure ΔΨm collapse via JC-1 staining; this compound reduces mitochondrial membrane potential by >50% in responsive cell lines .
Q. How does this compound modulate ERK5/NF-κB signaling in endometrial cancer?
this compound upregulates pro-apoptotic proteins (Bax, Bak) and downregulates anti-apoptotic Bcl-2, shifting the Bax/Bcl-2 ratio by 2–3 fold. Concurrently, it activates caspase-3/7 and enhances MEK5/ERK5 phosphorylation, linking ER stress to autophagy-mediated cell death .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across cell lines?
Discrepancies in IC₅₀ values (e.g., HeLa vs. MiaPaCa-2) may stem from variations in ERK5 expression or compensatory pathways. Mitigation strategies include:
- Multi-omics Profiling : Compare transcriptomic/proteomic signatures of responsive vs. resistant cells.
- Genetic Knockdown : Use siRNA targeting ERK5 to confirm on-target effects.
- Cross-Validation : Replicate results in ATG5−/− MEFs to isolate autophagy-dependent mechanisms .
Q. What methodological controls are essential when studying this compound’s off-target effects in kinase profiling?
- Selectivity Screening : Test against a panel of 468 human kinases. This compound shows >100-fold selectivity for ERK5 over DCAMKL2 and other off-targets .
- Positive/Negative Controls : Include AX 15836 (ERK5 inhibitor) and XMD17–109 (BRD4 inhibitor) to benchmark activity .
- Dose-Response Validation : Use concentrations ≤10 µM to avoid non-specific kinase inhibition .
Q. How can this compound’s role in ER stress and autophagy be mechanistically disentangled?
- Pathway Inhibition : Co-treat with autophagy inhibitors (e.g., chloroquine) or ER stress blockers (e.g., 4-PBA).
- Time-Course Experiments : Monitor LC3-II conversion and CHOP expression at 6–24 hr post-treatment to correlate autophagy flux with apoptosis .
- CRISPR-Cas9 Knockouts : Validate findings in PERK−/− or IRE1α−/− models to identify upstream regulators .
Q. Methodological Best Practices
- Dose Optimization : Start with 0.1–1 µM this compound and titrate based on cell viability assays .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in public repositories (e.g., Protocols.io ) .
- Ethical Compliance : Obtain institutional approval for genetic manipulation studies and disclose conflicts of interest per ICMJE guidelines .
属性
IUPAC Name |
11-butan-2-yl-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N8O3/c1-6-23(2)42-28-10-8-7-9-26(28)33(44)39(4)29-22-35-34(37-31(29)42)36-27-12-11-24(21-30(27)45-5)32(43)41-15-13-25(14-16-41)40-19-17-38(3)18-20-40/h7-12,21-23,25H,6,13-20H2,1-5H3,(H,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOMSOYIIVIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=C(C=C(C=C4)C(=O)N5CCC(CC5)N6CCN(CC6)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。